molecular formula C12H8F3N B1299949 4-(4-(Trifluoromethyl)Phenyl)Pyridine CAS No. 220000-88-4

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Cat. No. B1299949
CAS RN: 220000-88-4
M. Wt: 223.19 g/mol
InChI Key: XKLRYMRLOBCRPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves modified reactions such as the Chichibabin reaction, which is a method for synthesizing pyridine rings. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized by a modified Chichibabin reaction of benzaldehyde and a substituted acetophenone, followed by a reduction of the resulting dinitro compound with Pd/C and hydrazine monohydrate . Another example is the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free strategy for oxidative N-N bond formation .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed through various analytical techniques such as 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. For example, the crystal structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . Additionally, the crystal structure of a 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene was reported, showing an extended molecule with C2 symmetry and non-planar (het)aryl rings .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including intramolecular annulation and oxidative bond formation. The synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation is an example of such reactions, which features short reaction times and high yields . The chemical reactivity of these compounds is often explored in the context of their potential biological activities, such as antifungal properties .

Physical and Chemical Properties Analysis

Pyridine derivatives exhibit a range of physical and chemical properties, including solubility in polar solvents, thermal stability, and optical transparency. For instance, novel polyimides derived from pyridine-containing aromatic diamines displayed higher solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, with significant weight retention even at high temperatures . The optical transparency and light color of fluorinated polyimides derived from a novel pyridine-containing diamine were also notable, with low water uptake and good mechanical properties .

Case Studies

The studies mentioned provide insights into the synthesis, structure, and properties of pyridine derivatives. The antifungal activity of a triazolylpyridine compound , the convenient construction of a triazolopyridine skeleton , and the development of novel polyimides with desirable thermal and optical properties are relevant case studies that highlight the versatility and importance of pyridine derivatives in various applications.

Scientific Research Applications

Synthesis and Properties of Fluorinated Polyimides

4-(4-(Trifluoromethyl)Phenyl)Pyridine, as part of a diamine monomer named FAPP, is utilized in synthesizing fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibit good solubility, excellent thermal properties, strong mechanical attributes, and optical transparency, with potential applications in high-performance materials (Wang et al., 2008). A similar study involving m-PAFP diamine monomer highlights the production of polyimides with high solubility, thermal stability, and good mechanical properties (Ma et al., 2010).

Crop Protection Products

Trifluoromethyl pyridines, a category encompassing this compound, are significant in crop protection. They are incorporated into molecules yielding fungicides, herbicides, insecticides, and nematicides, owing to their biological properties (Burriss et al., 2018).

Synthesis of Furo[3,2-c]pyridine Derivatives

This compound is used in the synthesis of various furo[3,2-c]pyridine derivatives, which are important for creating new chemical entities with potential applications in various fields (Bradiaková et al., 2009).

Organoborane Catalysis

It forms part of the structure of a bulky organoborane Ar(F)2BMe used in the 1,4-hydroboration of pyridines, a process that is highly chemo- and regioselective, indicating its relevance in synthetic organic chemistry (Fan et al., 2015).

Electroluminescence in Organic Electronics

Compounds like 1-(4-(trifluoromethyl)phenyl)isoquinoline and 4-(4-(trifluoromethyl)phenyl) quinazoline, related to this compound, are used in synthesizing iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), showcasing their role in the development of electronic and photonic devices (Su & Zheng, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for 4-(4-(Trifluoromethyl)Phenyl)Pyridine derivatives has been increasing steadily in the last 30 years . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .

Biochemical Analysis

Biochemical Properties

4-(4-(Trifluoromethyl)Phenyl)Pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . It has been observed to interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating interactions that result in changes in gene expression and cellular function . Additionally, this compound can influence the stability and degradation of proteins, further modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved drug efficacy . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, contributing to its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLRYMRLOBCRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346681
Record name 4-(4-Trifluoromethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220000-88-4
Record name 4-(4-Trifluoromethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 g, 4.44 mmol, 1.00 equiv), pyridin-4-ylboronic acid (820 mg, 6.67 mmol, 1.50 equiv), PCy3 (156 mg, 0.56 mmol, 0.14 equiv), Pd2(dba)3 (220 mg, 0.24 mmol, 0.06 equiv), and K3PO4 (2.5 g, 11.79 mmol, 3.00 equiv) in 1,4-dioxane (10 mL) was placed in a 20-mL sealed tube under inert atmosphere stirred overnight at 100° C. in an oil bath, and then concentrated under vacuum. Purification via silica gel column (ethyl acetate/petroleum ether (1:20)) yielded 1.2 g (crude) of 4-(4-(trifluoromethyl)phenyl)pyridine as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step Two
Name
Quantity
156 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
220 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 250-mL, round-bottomed flask were added 4-bromopyridine hydrochloride (Aldrich) (4.7 g, 24 mmol), tetrakis (triphenylphosphine) palladium (0) (Aldrich) (1.4 g, 1.2 mmol) and 1,2-dimethoxyethane (120 mL). After stirring under nitrogen for 10 min, a solution of Na2CO3 (5.2 g in 30 mL of water) and 4-trifluoromethylbenzeneboronic acid (5.1 g, 27 mmol) were added sequentially to the mixture. The reaction was stirred in a 90° C. oil bath overnight. The 1,2-dimethoxyethane was evaporated in vacuo, and EtOAc was added to the residue. The aqueous layer was separated and extracted with EtOAc (2×50 mL). The combined EtOAc extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by silica gel flash chromatography using 1:5 EtOAc/hexanes as eluent gave the title compound as a light-tan solid. MS (ESI, pos. ion) m/z: 224 (M+1).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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